6-Formyl-5-hydroxynicotinic acid CAS 1289216-76-7 molecular weight and structure
6-Formyl-5-hydroxynicotinic acid CAS 1289216-76-7 molecular weight and structure
An In-Depth Technical Guide to 6-Formyl-5-hydroxynicotinic Acid (CAS 1289216-76-7)
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, rigid scaffolds that can project pharmacophores into distinct vector spaces. 6-Formyl-5-hydroxynicotinic acid (CAS 1289216-76-7) is a premier example of such a scaffold[1]. Featuring three orthogonal reactive handles—a carboxylic acid, a phenolic hydroxyl, and a formyl group—arranged around an electron-deficient pyridine core, this molecule serves as a critical building block for synthesizing complex heterocyclic libraries. It is particularly valuable in the development of advanced kinase inhibitors[2] and viral protease inhibitors[3]. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated experimental workflows for utilizing this compound.
Physicochemical & Structural Profiling
The structural architecture of 6-formyl-5-hydroxynicotinic acid strictly dictates its chemical behavior. The presence of the nitrogen atom in the aromatic ring, combined with the strongly electron-withdrawing C3-carboxylic acid and C6-formyl groups, renders the pyridine core highly electrophilic[1]. Consequently, the C5-hydroxyl group exhibits enhanced acidity compared to standard phenols, facilitating selective alkylation under mild basic conditions.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 6-Formyl-5-hydroxypyridine-3-carboxylic acid |
| CAS Registry Number | 1289216-76-7 |
| Molecular Formula | C7H5NO4 |
| Molecular Weight | 167.12 g/mol |
| Monoisotopic Mass | 167.02185 Da |
| SMILES | C1=C(C=NC(=C1O)C=O)C(=O)O |
| Predicted XlogP | 0.4 |
Data sourced from structural profiling and computational predictions[1],[4].
Orthogonal Reactivity & Mechanistic Causality
The true value of CAS 1289216-76-7 lies in its orthogonal reactivity, which allows for sequential, chemoselective functionalization without the need for excessive protecting group manipulations[5].
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C6-Formyl Group : Acts as a potent electrophile. The adjacent pyridine nitrogen inductively withdraws electron density, accelerating nucleophilic attack by primary and secondary amines.
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C5-Hydroxyl Group : Serves as a nucleophilic handle for O-alkylation or can be converted into a triflate for palladium-catalyzed cross-coupling reactions.
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C3-Carboxylic Acid : Can be engaged in standard peptide coupling chemistry (e.g., EDC/HOBt) to form amides.
Orthogonal reactivity map of 6-Formyl-5-hydroxynicotinic acid highlighting functional group handles.
Self-Validating Experimental Protocols
To ensure high-fidelity library generation, protocols must be self-validating. The following methodologies are designed with built-in analytical checkpoints to confirm causality and reaction success.
Protocol A: Global Alkylation and Chemoselective Saponification
Objective: Selective O-alkylation of the C5-hydroxyl group. Causality: The pKa difference between the C3-carboxylic acid (~3.5) and the C5-hydroxyl (~7.5) means a base will deprotonate the acid first. To alkylate the hydroxyl, an excess of base (>2.0 eq) is required, which inevitably leads to the esterification of the carboxylate. By intentionally driving the reaction to the bis-alkylated intermediate, we ensure complete O-alkylation. A subsequent mild hydrolysis selectively cleaves the aliphatic ester due to its higher susceptibility to nucleophilic attack compared to the sterically hindered, robust aryl ether.
Step-by-Step Methodology :
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Dissolve 6-formyl-5-hydroxynicotinic acid (1.0 eq) in anhydrous DMF (0.2 M).
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Add K₂CO₃ (2.5 eq) and the desired alkyl halide (2.2 eq). Stir at 60°C for 4 hours.
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Validation Checkpoint 1 : Analyze via LC-MS. The intermediate must show a +2R mass shift (where R is the alkyl mass) and a complete loss of the polar baseline spot on normal-phase TLC due to the masking of both hydrogen bond donors.
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Concentrate the mixture, redissolve in THF/H₂O (3:1), and add LiOH·H₂O (1.5 eq). Stir at ambient temperature for 2 hours.
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Validation Checkpoint 2 : Acidify the mixture to pH 3. The product will precipitate. LC-MS must confirm a -R mass shift from the intermediate, validating the selective cleavage of the ester while retaining the C5-ether.
Protocol B: Chemoselective Reductive Amination at C6
Objective: Install a functionalized amine at the C6 position. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because the electron-withdrawing acetate ligands reduce the hydridic character of the boron center. This prevents the premature reduction of the highly activated C6-aldehyde to an alcohol, allowing the imine to form fully before reduction occurs.
Step-by-Step Methodology :
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Suspend the starting material (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE).
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Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour.
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Validation Checkpoint 1 : Take a reaction aliquot. ¹H-NMR should show the disappearance of the aldehyde proton signal (~10.2 ppm) and the appearance of an imine proton (~8.5 ppm).
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Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
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Validation Checkpoint 2 : Quench with saturated NaHCO₃. LC-MS must show the target mass [M+H]⁺ with a distinct shift in retention time compared to the starting material, confirming the conversion of the sp² imine to the sp³ amine.
Applications in Drug Development
The 5-hydroxynicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized to bypass complex de novo synthesis.
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Kinase Inhibitors : Derivatives of this core have been patented as potent inhibitors of the c-Met receptor tyrosine kinase, a critical target in oncology[2]. The C5-hydroxyl is typically alkylated with bulky, lipophilic moieties (e.g., 2,6-dichlorobenzyl groups) to occupy the deep hydrophobic pocket of the c-Met kinase domain, while the pyridine nitrogen engages in essential hinge-binding interactions[2].
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Antiviral Therapeutics : Recently, the 5-hydroxynicotinic acid core has been utilized to synthesize non-covalent, non-peptidic inhibitors of the SARS-CoV-2 Main Protease (Mpro)[3]. Compounds such as NZ-804 leverage the pyridine core to maintain critical hydrogen-bonding networks within the active site, demonstrating potent in vivo efficacy and ameliorating viral replication[3]. Alternatively, pre-esterified building blocks like Ethyl 6-formyl-5-hydroxynicotinate (CAS 2386452-79-3) are commercially sourced to streamline these complex synthetic pathways[6].
References
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PubChemLite - 1289216-76-7 (C7H5NO4). uni.lu. 1
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1289216-76-7 6-Formyl-5-hydroxynicotinic acid. aksci.com. 5
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C7H5NO4 ISOMER Products Directory. guidechem.com. 4
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2386452-79-3 | Ethyl 6-formyl-5-hydroxynicotinate. bldpharm.com. 6
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US7858643B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. google.com. 2
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An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo. nih.gov. 3
Sources
- 1. PubChemLite - 1289216-76-7 (C7H5NO4) [pubchemlite.lcsb.uni.lu]
- 2. US7858643B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1289216-76-7 6-Formyl-5-hydroxynicotinic acid AKSci 2711DW [aksci.com]
- 6. 2386452-79-3|Ethyl 6-formyl-5-hydroxynicotinate|BLD Pharm [bldpharm.com]
